molecular formula C9H5BrClF4N B15201831 N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 930778-46-4

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B15201831
CAS No.: 930778-46-4
M. Wt: 318.49 g/mol
InChI Key: NAQROJVNWKJABU-UHFFFAOYSA-N
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Description

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group, a fluorophenyl ring, and a trifluoroacetimidoyl chloride moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves multiple steps. One common method includes the bromination of a fluorophenyl precursor, followed by the introduction of the trifluoroacetimidoyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the fluorophenyl ring with another aromatic ring .

Scientific Research Applications

N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group, for instance, can undergo nucleophilic substitution, while the trifluoroacetimidoyl chloride moiety can participate in acylation reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and trifluoroacetimidoyl chloride analogs. Examples include:

Uniqueness

What sets N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride apart is the combination of its functional groups, which provide a unique reactivity profile. The presence of both bromomethyl and trifluoroacetimidoyl chloride groups allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

930778-46-4

Molecular Formula

C9H5BrClF4N

Molecular Weight

318.49 g/mol

IUPAC Name

N-[2-(bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H5BrClF4N/c10-4-5-1-2-6(12)3-7(5)16-8(11)9(13,14)15/h1-3H,4H2

InChI Key

NAQROJVNWKJABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)CBr

Origin of Product

United States

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